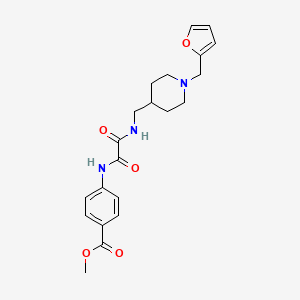

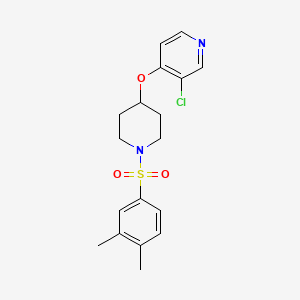

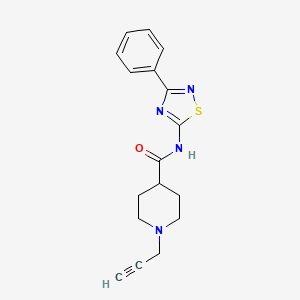

![molecular formula C11H12O5 B2806481 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid CAS No. 869946-46-3](/img/structure/B2806481.png)

2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid, also known as 2-(benzo[d][1,3]dioxol-5-yloxy)propanoic acid, is a compound with the molecular weight of 210.19 .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in various studies . For instance, a direct and concise method has been reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been analyzed using single crystal X-ray crystallographic results . The molecular geometry of these compounds has also been reported .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit have been studied. For example, the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, synthesized from benzo[d][1,3]dioxole incorporated diselenide, was transformed into various synthetically important unsymmetrical monoselenides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 210.19 .Scientific Research Applications

Benzoxaboroles – Old Compounds with New Applications

Benzoxaboroles, derivatives of phenylboronic acids, have found new applications due to their exceptional properties, including biological activity and clinical trials. They serve as building blocks in organic synthesis, molecular receptors for sugars, and glycoconjugates, highlighting the potential for diverse scientific applications beyond traditional uses (Adamczyk-Woźniak et al., 2009).

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – A Building Block with High Synthetic and Pharmacological Potential

This review discusses the synthesis, chemical transformations, and pharmacological potential of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives. The compound's structural similarity to the coumarin core suggests potential in studying anticoagulant, antimicrobial, and antitumor properties, indicating a promising area for future experimental chemistry and pharmacology (Hryhoriv et al., 2021).

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin

The study on acidolysis of lignin model compounds highlights the significance of the γ-hydroxymethyl group in the cleavage mechanism. This research contributes to understanding lignin's chemical behavior, which is crucial for developing sustainable lignin valorization strategies (Yokoyama, 2015).

Overview of Recent Advances in 3-Hydroxycoumarin Chemistry

3-Hydroxycoumarin has been documented for its chemical, photochemical, and biological properties, underscoring its significance in genetics, pharmacology, and microbiology. This review emphasizes the importance of 3-hydroxycoumarin as a bioactive compound with potential applications in various fields of biology (Yoda, 2020).

Syringic Acid (SA) – A Review of Its Occurrence, Biosynthesis, and Importance

Syringic acid, known for its wide range of therapeutic applications, exhibits antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. This review covers SA's natural sources, biosynthesis, biomedical applications, and potential for industrial applications, illustrating the importance of phenolic compounds in both health and industry (Srinivasulu et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d][1,3]dioxol-5-ylmethyl derivatives, have been shown to interact with γ-aminobutyric acid receptors (gabaar-β3 homopentamer) . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-8(11(12)13)16-7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSQXZIEIAKRFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

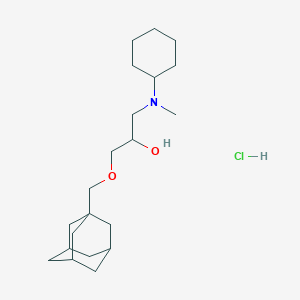

![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)

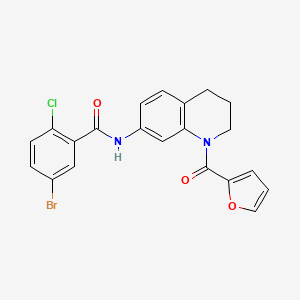

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2806405.png)

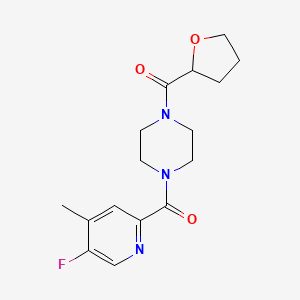

![1-(2-methylphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806411.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2806412.png)

![(1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B2806418.png)